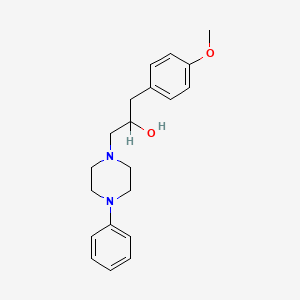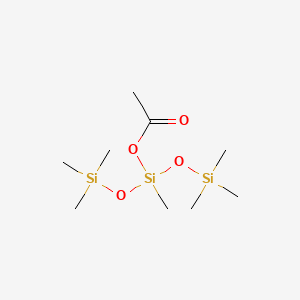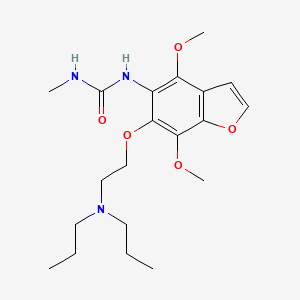
Urea, 1-(4,7-dimethoxy-6-(2-(dipropylamino)ethoxy)-5-benzofuranyl)-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-(4,7-dimethoxy-6-(2-(dipropylamino)ethoxy)-5-benzofuranyl)-3-methyl- is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuran core substituted with dimethoxy and dipropylaminoethoxy groups, making it a unique molecule for study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(4,7-dimethoxy-6-(2-(dipropylamino)ethoxy)-5-benzofuranyl)-3-methyl- typically involves multiple steps, starting from readily available precursors. One common route includes the formylation of dihydroapiol derivatives, followed by oxidative rearrangement to introduce the benzofuran core . The reaction conditions often involve the use of reagents such as SnCl4 in dry CH2Cl2 at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve consistent yields.
化学反应分析
Types of Reactions
Urea, 1-(4,7-dimethoxy-6-(2-(dipropylamino)ethoxy)-5-benzofuranyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzofuran core.
Substitution: The methoxy and dipropylaminoethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired modification.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, reduced benzofuran compounds, and substituted analogs with different functional groups.
科学研究应用
Urea, 1-(4,7-dimethoxy-6-(2-(dipropylamino)ethoxy)-5-benzofuranyl)-3-methyl- has several scientific research applications:
作用机制
The mechanism of action of Urea, 1-(4,7-dimethoxy-6-(2-(dipropylamino)ethoxy)-5-benzofuranyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation .
相似化合物的比较
Similar Compounds
4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde: A related compound with a similar benzofuran core but different substituents.
4,7-Dimethoxy-6-[2-(1-piperidyl)ethoxy]benzofuran-5-yl]urea: Another analog with a piperidyl group instead of the dipropylaminoethoxy group.
Uniqueness
Urea, 1-(4,7-dimethoxy-6-(2-(dipropylamino)ethoxy)-5-benzofuranyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form various derivatives and its potential biological activities make it a valuable compound for research.
属性
CAS 编号 |
75902-75-9 |
|---|---|
分子式 |
C20H31N3O5 |
分子量 |
393.5 g/mol |
IUPAC 名称 |
1-[6-[2-(dipropylamino)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl]-3-methylurea |
InChI |
InChI=1S/C20H31N3O5/c1-6-9-23(10-7-2)11-13-28-18-15(22-20(24)21-3)16(25-4)14-8-12-27-17(14)19(18)26-5/h8,12H,6-7,9-11,13H2,1-5H3,(H2,21,22,24) |
InChI 键 |
VVYUESWTYUBSFB-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)CCOC1=C(C2=C(C=CO2)C(=C1NC(=O)NC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


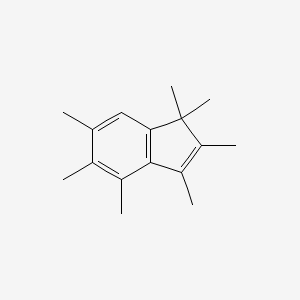

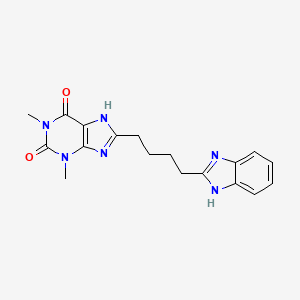
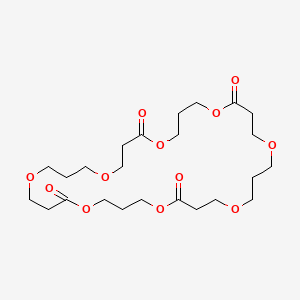

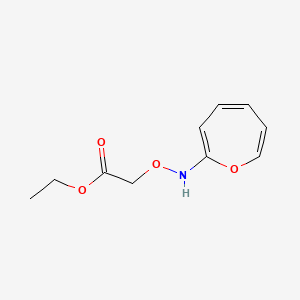
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine](/img/structure/B14453474.png)
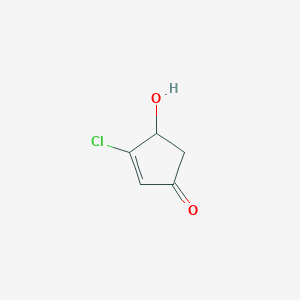
![5-(2-Nitrobenzyl)-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14453491.png)
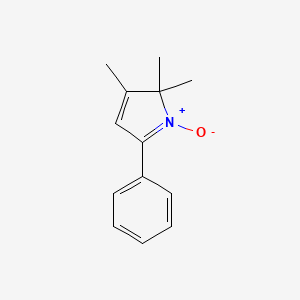
![Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)-](/img/structure/B14453500.png)
![6-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B14453505.png)
